(3-Methylidenecyclopentyl)methanamine

Catalog No.
S14001577
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methylidenecyclopentyl)methanamine

Product Name

(3-Methylidenecyclopentyl)methanamine

IUPAC Name

(3-methylidenecyclopentyl)methanamine

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-6-2-3-7(4-6)5-8/h7H,1-5,8H2

InChI Key

CCSVMCKUHLEJAU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(C1)CN

(3-Methylidenecyclopentyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a methylidene group and a methanamine functional group. The molecular formula for this compound is C7_7H13_{13}N. Its structure features a five-membered cyclopentane ring with a double bond at the 3-position, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The chemical reactivity of (3-Methylidenecyclopentyl)methanamine can be attributed to the presence of both the amine and the unsaturated carbon framework. As an amine, it can participate in nucleophilic substitution reactions, forming various derivatives when reacted with electrophiles.

Some notable reactions include:

  • Nucleophilic Substitution: The amine group can react with alkyl halides to form substituted amines.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.
  • Hydrogenation: The double bond in the cyclopentyl group can be hydrogenated to yield saturated derivatives.

The synthesis of (3-Methylidenecyclopentyl)methanamine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 3-methylcyclopentanol, dehydration can lead to the formation of the methylidene group.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of reducing agents.
  • Alkylation: Using alkyl halides to introduce the methanamine group onto a cyclopentane derivative.

These methods highlight the versatility of synthetic routes available for producing this compound.

(3-Methylidenecyclopentyl)methanamine has potential applications in various fields:

  • Pharmaceuticals: Its structure may lend itself to modifications that could enhance pharmacological properties, making it a candidate for drug development.
  • Organic Synthesis: As a building block, it can be used to synthesize more complex organic molecules.
  • Material Science: Due to its unique structural features, it may find applications in developing new materials or polymers.

Interaction studies involving (3-Methylidenecyclopentyl)methanamine focus on its binding affinity and activity at biological targets. While direct studies are sparse, similar compounds often undergo evaluation for their ability to interact with neurotransmitter receptors or enzymes. Such studies are crucial for understanding its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with (3-Methylidenecyclopentyl)methanamine, including:

  • Cyclopentylmethanamine: Lacks the methylidene functionality but retains an amine group.
  • 3-Methylcyclopentanemethanamine: Similar cyclopentane structure but without unsaturation.
  • Methylcyclohexylmethanamine: A six-membered ring variant that alters steric and electronic properties.
Compound NameStructure TypeNotable Features
CyclopentylmethanamineSaturated cyclic amineSimple structure; less reactive
3-MethylcyclopentanemethanamineSaturated cyclic amineSimilar but lacks unsaturation
MethylcyclohexylmethanamineSaturated cyclic amineLarger ring; different steric properties

The uniqueness of (3-Methylidenecyclopentyl)methanamine lies in its unsaturated structure, which enhances its reactivity compared to its saturated counterparts.

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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